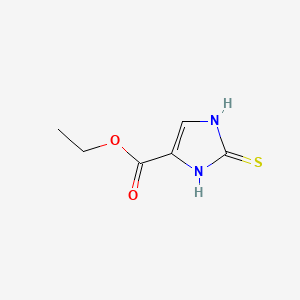

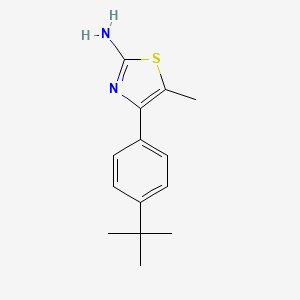

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl groups and thiazole rings have been studied for their potential antitumor activities and crystal structures. These compounds are of interest due to their structural features and biological relevance.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported using various starting materials and reaction conditions. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine involved the reaction of 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of synthetic approaches for creating thiazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structures of thiazole derivatives have been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of the compound synthesized in was determined to belong to the triclinic system with specific lattice parameters. Similarly, the compound in crystallizes in the monoclinic system and features intermolecular hydrogen bonds and iodine contacts that stabilize its three-dimensional network structure. These studies provide insights into the molecular geometry and intermolecular interactions of thiazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their functional groups and structural motifs. The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity . Additionally, the presence of substituents such as triazolyl groups and benzylidene linkages can influence the electronic properties and thus the chemical behavior of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The crystallographic studies provide information on the density and molecular weight of these compounds . The antitumor activities of these compounds, as indicated by their IC50 values against various cancer cell lines, suggest that they may interact with biological targets in a manner that is dependent on their physical and chemical properties .

Applications De Recherche Scientifique

Antitumor Activity

Molecular and Electronic Structure Analysis

Studies have also explored the molecular and electronic structures of related compounds. For example, a molecule with a similar structure was investigated, focusing on its molecular geometry, vibrational frequencies, and electronic properties. This study provided insights into the compound's stability and potential applications (N. Özdemir et al., 2009). Another study synthesized and characterized a compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, analyzing its nonlinear optical properties, indicating potential applications in materials science (Ö. Tamer et al., 2016).

Potential in Organic Light Emitting Diodes (OLEDs)

A study demonstrated the application of a compound in the field of OLEDs. The compound, based on the thiazolo[5,4-d]thiazole moiety, exhibited reversible excited-state intramolecular proton transfer and was used to fabricate a white organic light emitting diode (Zhiyun Zhang et al., 2016).

Corrosion Inhibition

Thiazole derivatives, closely related to the queried compound, have been investigated for their corrosion inhibition performances on iron. Density functional theory calculations and molecular dynamics simulations were used to predict their effectiveness, providing insight into potential applications in materials protection (S. Kaya et al., 2016).

Propriétés

IUPAC Name |

4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-9-12(16-13(15)17-9)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORPZCRQAKSJHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366130 |

Source

|

| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

CAS RN |

438227-35-1 |

Source

|

| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.